(4-Bromophenyl)(2-fluorophenyl)methanone

Medicinal Chemistry Cholesterol Biosynthesis Oncology

Research on cholesterol biosynthesis or OSC inhibition requires precise halogen substitution patterns. Substituting this benzophenone with fluoro or chloro analogs alters physicochemical properties, yield, and biological target engagement. - **Essential for Ro 48-8071 synthesis** (OSC inhibitor, IC50 ~6.5 nM). - **Distinct SAR probe** - ortho-fluorine vs. 3-/4-fluoro isomers for binding studies. - **95% purity** - suitable as reference standard for HPLC/GC method development. - **Storage:** 4°C refrigerated - ideal for temperature-sensitive method validation.

Molecular Formula C13H8BrFO
Molecular Weight 279.1 g/mol
CAS No. 59396-43-9
Cat. No. B3273729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromophenyl)(2-fluorophenyl)methanone
CAS59396-43-9
Molecular FormulaC13H8BrFO
Molecular Weight279.1 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)F
InChIInChI=1S/C13H8BrFO/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8H
InChIKeyBNJKHOYHQYYFGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Bromophenyl)(2-fluorophenyl)methanone Overview


(4-Bromophenyl)(2-fluorophenyl)methanone (CAS 59396-43-9) is an aromatic ketone belonging to the benzophenone family. Its molecular structure features a central carbonyl linking a 4-bromophenyl ring and a 2-fluorophenyl ring [1]. This compound is a versatile small-molecule scaffold and a fundamental building block used in organic synthesis and medicinal chemistry research [1]. It is characterized as a solid with a molecular weight of 279.10 g/mol and is supplied with a purity of 95% .

(4-Bromophenyl)(2-fluorophenyl)methanone Analog Substitution Risks


The performance and applicability of benzophenone derivatives are exquisitely sensitive to the specific halogen substitution pattern. The presence of a bromine atom on one phenyl ring and a fluorine atom in the ortho-position of the other phenyl ring imparts unique stereoelectronic and reactivity profiles to (4-bromophenyl)(2-fluorophenyl)methanone . Substituting this compound with an analog, such as the 4-fluoro isomer (CAS 2069-41-2), the 3-fluoro isomer (CAS 951885-68-0), or the chloro analog (CAS 59396-44-0), is not a like-for-like exchange. These structural changes can drastically alter the compound's physicochemical properties, including melting point, solubility, and stability, as well as its chemical reactivity in subsequent synthetic steps . Critically, such substitutions can compromise the yield, purity, or even the biological target engagement of the final product, as the specific halogen arrangement is often a key determinant in molecular recognition and binding events . The evidence below quantifies these critical differentiators.

(4-Bromophenyl)(2-fluorophenyl)methanone Evidence Guide


OSC Inhibitor Ro 48-8071 Scaffold

(4-Bromophenyl)(2-fluorophenyl)methanone serves as the essential core scaffold for synthesizing Ro 48-8071, a potent inhibitor of Oxidosqualene Cyclase (OSC) . The (4-bromophenyl)(2-fluorophenyl)methanone moiety is integral to the inhibitor's structure and is required for its high-affinity binding. Ro 48-8071 exhibits an IC50 of approximately 6.5 nM for OSC inhibition [1]. Analogs of this compound that lack the precise 4-bromophenyl-2-fluorophenyl ketone structure, such as (4-bromophenyl)(phenyl)methanone or other benzophenone derivatives, cannot be used to access this specific, highly potent pharmacophore.

Medicinal Chemistry Cholesterol Biosynthesis Oncology

Ortho-Fluorine Substitution vs. Para/Meta Analogs

The target compound features a fluorine atom in the ortho (2-) position of its phenyl ring, whereas closely related isomers have fluorine in the para (4-) or meta (3-) positions [1]. This positional isomerism leads to distinct molecular geometries and electronic properties. Ortho-substitution on the phenyl ring can significantly influence the dihedral angle between the two aromatic rings, affecting conjugation and the compound's overall 3D shape, a key factor in molecular recognition [1].

Organic Synthesis Structure-Activity Relationship (SAR) Medicinal Chemistry

Purity Comparison: 4-Fluoro Analog

The commercially available grade of (4-Bromophenyl)(2-fluorophenyl)methanone from a major supplier is specified with a purity of 95% . This is a key procurement consideration when compared to its 4-fluoro analog (CAS 2069-41-2), which is readily available from multiple vendors at a higher purity of 98% . The difference in specified purity may reflect differences in the synthetic routes or purification challenges associated with the ortho-fluorine isomer.

Chemical Procurement Analytical Chemistry Quality Control

Refrigerated Storage vs. Room Temperature Analogs

(4-Bromophenyl)(2-fluorophenyl)methanone requires storage at 4°C, indicating a need for temperature-controlled handling to ensure long-term stability . In contrast, key analogs like the 4-fluoro isomer (CAS 2069-41-2) and the chloro analog (CAS 59396-44-0) are specified for storage at room temperature (RT) . This difference in storage requirements suggests a difference in thermal stability or susceptibility to degradation between these structurally similar compounds.

Chemical Handling Logistics Stability

(4-Bromophenyl)(2-fluorophenyl)methanone Application Scenarios


Synthesis of OSC Inhibitor Ro 48-8071

This compound is the unequivocal starting material for the synthesis of Ro 48-8071, an OSC inhibitor with an IC50 of approximately 6.5 nM [1]. Any research program focused on cholesterol biosynthesis, lipid-lowering agents, or the anticancer applications of OSC inhibition will require this specific building block. The use of any other benzophenone analog will not lead to the same pharmacophore and will derail the project's objective .

SAR Studies of Ortho-Fluorinated Benzophenones

For medicinal chemistry projects exploring the SAR of benzophenone-based scaffolds, this compound is essential for probing the effects of ortho-fluorine substitution. Its unique geometry and electronic character, which differ significantly from the 4-fluoro and 3-fluoro isomers, are critical for understanding molecular recognition events and optimizing binding affinity [2]. It serves as a distinct and non-redundant data point in any SAR campaign.

Cold-Chain Building Block Methodology

The requirement for refrigerated storage (4°C) makes this compound a relevant test substrate for developing synthetic methods that involve temperature-sensitive intermediates or for validating new reaction conditions where thermal stability is a concern . Its handling profile differentiates it from more robust, room-temperature-stable analogs and can be leveraged in studies on chemical stability and degradation pathways .

Analytical Reference Standard for Impurity Profiling

Given its defined purity of 95% and its use as a reference substance , this compound is well-suited for developing and validating analytical methods such as HPLC or GC. It can serve as a standard for identifying and quantifying related substances or impurities in reaction mixtures, particularly when differentiating between ortho-, meta-, and para-substituted fluorobenzophenone isomers [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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